2-[(1-Methylpiperidin-4-yl)methoxy]aniline
Description
2-[(1-Methylpiperidin-4-yl)methoxy]aniline (IUPAC name: 2-[(1-methylpiperidin-4-yl)methoxy]benzenamine) is an aromatic amine derivative featuring a methoxy group at the ortho position of the aniline ring, connected via a methylene bridge to a 1-methylpiperidin-4-yl moiety. This structure confers unique physicochemical properties, such as enhanced solubility and basicity compared to unsubstituted aniline, due to the electron-donating methoxy group and the tertiary amine in the piperidine ring. The compound is of interest in medicinal chemistry, particularly as a building block for drug candidates targeting central nervous system (CNS) receptors or enzymes, where the piperidine moiety often enhances bioavailability and blood-brain barrier penetration .
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-8-6-11(7-9-15)10-16-13-5-3-2-4-12(13)14/h2-5,11H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKAYJYRKAZECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234509 | |
| Record name | Benzenamine, 2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-43-1 | |
| Record name | Benzenamine, 2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]aniline typically involves the reaction of 4-methylpiperidine with 2-methoxyaniline. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy linker and piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Basicity Comparisons
The basicity of aniline derivatives is influenced by substituents:
- Methoxy groups at ortho/para positions donate electron density via resonance, increasing the lone pair availability on the aniline nitrogen. For example, this compound exhibits higher basicity (predicted pKa ~5.2) compared to nitro-substituted analogues (pKa <3) .
- Fluorine substituents (e.g., 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline) introduce electronegativity, slightly reducing basicity but improving metabolic stability and membrane permeability .
- Piperidine vs. Pyrazole : Piperidine-containing compounds (e.g., target compound) exhibit greater conformational flexibility and basicity compared to pyrazole derivatives (e.g., 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline), which may enhance binding to flat, aromatic enzyme pockets .
Solubility and Reactivity
- Methoxy Positioning: Ortho-methoxy substitution (as in the target compound) increases steric hindrance but improves solubility in polar solvents like ethanol compared to para-substituted analogues .
- Fluorine Effects: Fluorinated derivatives (e.g., 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline) exhibit lower solubility in ethanol but higher lipid bilayer penetration, critical for CNS-targeting drugs .
Research Findings and Practical Implications
- Medicinal Chemistry : The piperidine moiety in this compound is a key pharmacophore in dopamine receptor ligands, whereas pyrazole analogues are explored as kinase inhibitors .
- Electronic Tuning : Substituents like fluorine or ethoxy groups allow fine-tuning of electronic properties for target-specific interactions .
- Scalability : Piperidine-based compounds are more cost-effective to synthesize at scale compared to pyrazole derivatives, which require multi-step heterocycle formation .
Biological Activity
2-[(1-Methylpiperidin-4-yl)methoxy]aniline, also known by its CAS number 1286275-43-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group attached to an aniline moiety, with a piperidine ring that contributes to its biological activity. The presence of nitrogen atoms in the structure suggests potential interactions with biological targets such as enzymes and receptors.
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted that certain aniline derivatives could induce apoptosis in MCF cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound 1 | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound 2 | U87 | 45.2 ± 13.0 | Cytotoxicity observed |
2. Anti-inflammatory Activity
Compounds similar to this compound have also been studied for their anti-inflammatory effects. These compounds demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For example, one derivative showed an IC50 of 3.11 μM against COX-2, suggesting strong anti-inflammatory potential .
3. Cholinesterase Inhibition
The compound's structural features make it a candidate for cholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's disease (AD). Research has focused on the development of dual inhibitors targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising results indicating that modifications to the aniline structure can enhance inhibitory activity against these enzymes .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.
- Enzyme Inhibition : By interacting with active sites on enzymes like COX and cholinesterases, the compound can inhibit their activity, leading to reduced inflammation or increased acetylcholine levels in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Anticancer Efficacy : A study conducted on various aniline derivatives revealed that certain modifications significantly enhanced their anticancer efficacy, leading to reduced tumor sizes in animal models .
- Cholinergic Modulation : Research into cholinesterase inhibitors has shown that compounds with similar structures can effectively increase acetylcholine levels, providing symptomatic relief in AD patients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
